molecular formula C22H19N3O5S2 B2960441 (Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-21-1

(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2960441
CAS No.: 865248-21-1
M. Wt: 469.53
InChI Key: YTAFFDAOAHRMFN-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of isothiazolinone , which is a class of heterocycles used as biocides in numerous personal care products and other industrial applications . It also seems to have a naphthoyl group, which is a common moiety in various bioactive compounds .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as Schiff bases of naphtha[1,2-d]thiazol-2-amine, are synthesized by the reaction of naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes .

Scientific Research Applications

Synthesis and Pharmacological Activity

Thiazole derivatives have been synthesized and evaluated for their potential pharmacological activities. For instance, novel thiazolidinone derivatives were prepared and demonstrated significant anti-Parkinson's activity in an in vivo model, hinting at the therapeutic potential of thiazole-based compounds in neurodegenerative diseases (Gomathy et al., 2012). Similarly, compounds with a benzothiazole core were synthesized and showed promising antihypertensive α-blocking activity, suggesting a potential application in cardiovascular research (Abdel-Wahab et al., 2008).

Catalytic Applications and Material Synthesis

Compounds featuring thiazole and related heterocyclic structures have been investigated for their catalytic capabilities. For example, a molybdenum(VI) complex with a thiazole-hydrazone ligand was encapsulated in zeolite Y, demonstrating efficient catalysis in the oxidation of primary alcohols and hydrocarbons, offering insights into the use of thiazole derivatives in catalytic processes (Ghorbanloo & Alamooti, 2017).

Organic Electronics and Photophysical Properties

Organotin compounds derived from Schiff bases, including those with thiazole units, have been synthesized and characterized for their potential in organic light-emitting diodes (OLEDs). The study on these compounds highlights the significance of thiazole derivatives in developing materials for electronic applications, offering insights into their photophysical properties and potential use in OLEDs (García-López et al., 2014).

Antimicrobial and Anti-inflammatory Agents

Thiazole derivatives have also been explored for their antimicrobial and anti-inflammatory properties. A study synthesized aminothiazoles and related compounds, demonstrating potential as anti-inflammatory agents. This underscores the versatility of thiazole-based compounds in developing new therapeutic agents with anti-inflammatory properties (Thabet et al., 2011).

Properties

IUPAC Name

ethyl 2-[2-(naphthalene-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-2-30-20(26)13-25-18-10-9-17(32(23,28)29)12-19(18)31-22(25)24-21(27)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAFFDAOAHRMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.